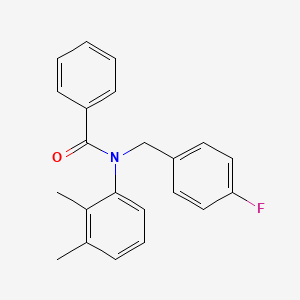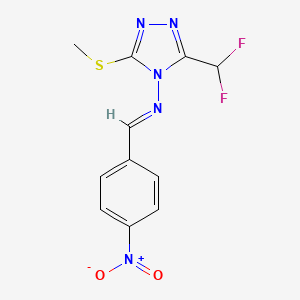![molecular formula C12H13F3N2O4S B5693612 2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MTAPS and is synthesized through a specific method that involves several steps. MTAPS has been found to have a unique mechanism of action and biochemical and physiological effects that make it a valuable tool in laboratory experiments. In
作用機序
The mechanism of action of MTAPS involves its ability to selectively block certain ion channels. Specifically, MTAPS has been found to block the voltage-gated potassium channel Kv1.3, which is important in the regulation of T-cell function. By blocking this channel, MTAPS has been shown to inhibit the proliferation and activation of T-cells, which play a critical role in the immune response.
Biochemical and Physiological Effects
MTAPS has been found to have several biochemical and physiological effects. In addition to its ability to selectively block ion channels, MTAPS has been found to have anti-inflammatory properties. Specifically, MTAPS has been shown to inhibit the production of pro-inflammatory cytokines, which are important in the development of inflammatory diseases. Additionally, MTAPS has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
MTAPS has several advantages as a tool for laboratory experiments. Its ability to selectively block ion channels makes it a valuable tool for the study of ion channel function. Additionally, its anti-inflammatory and antioxidant properties make it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. However, there are also limitations to the use of MTAPS in laboratory experiments. Specifically, its selectivity for certain ion channels may limit its usefulness in the study of other ion channels.
将来の方向性
There are several future directions for the study of MTAPS. One potential area of research is the development of MTAPS-based therapies for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of MTAPS and its effects on ion channel function. Finally, the development of more selective ion channel blockers based on the structure of MTAPS may lead to the development of more effective therapies for a variety of diseases.
合成法
The synthesis of MTAPS involves several steps that require careful attention to detail. The first step involves the reaction of 2-methylpropanoic acid with thionyl chloride to form 2-methylpropanoyl chloride. The second step involves the reaction of 2-methylpropanoyl chloride with 4-aminobenzenesulfonyl chloride to form 2-methyl-N-(4-aminobenzenesulfonyl)propanamide. Finally, the third step involves the reaction of 2-methyl-N-(4-aminobenzenesulfonyl)propanamide with trifluoroacetic anhydride to form 2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide.
科学的研究の応用
MTAPS has been found to have several potential applications in scientific research. One of its primary uses is in the study of ion channels, which are important in the regulation of various physiological processes. MTAPS has been shown to selectively block certain ion channels, making it a valuable tool in the study of ion channel function. Additionally, MTAPS has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-methyl-N-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4S/c1-7(2)10(18)17-22(20,21)9-5-3-8(4-6-9)16-11(19)12(13,14)15/h3-7H,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICOGUWEZLOPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)
![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)

![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)

![1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)

![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)